Structural Elucidation and Pharmacophore Mapping of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole: A High-Resolution Crystallographic Guide
Structural Elucidation and Pharmacophore Mapping of 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole: A High-Resolution Crystallographic Guide
Executive Summary
In the landscape of modern rational drug design, hybrid pharmacophores offer a pathway to highly selective target engagement. 2-(1,4-Dioxan-2-yl)-1,3-benzothiazole represents a sophisticated molecular architecture that merges the lipophilic, electron-deficient 1,3-benzothiazole system with the hydrophilic, conformationally flexible 1,4-dioxane ring.
This whitepaper provides an in-depth technical analysis of the crystal structure of this hybrid compound. By dissecting the causality behind its synthesis, crystallization thermodynamics, and solid-state supramolecular interactions, we bridge the gap between raw crystallographic data and actionable Structure-Activity Relationship (SAR) insights.
Rationale & Pharmacophore Mapping
The selection of this specific molecular framework is driven by the complementary electronic and steric properties of its two constituent rings:
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The Benzothiazole Core: Benzothiazole derivatives are privileged scaffolds in medicinal chemistry, extensively documented for their profound anticancer, antimicrobial, and anti-inflammatory activities[1]. The planar nature of the fused 1,3-thiazole and benzene rings allows the moiety to act as a robust π−π stacking agent within hydrophobic protein pockets[2].
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The 1,4-Dioxane Ring: As a heterocyclic ether, 1,4-dioxane is conformationally flexible but highly predictable[3]. In both solution and solid states, 1,4-dioxane derivatives predominantly adopt a highly stable chair conformation to minimize steric repulsions and torsional strain[4][5].
When combined, the dioxane ring acts as a spatially defined hydrogen-bond acceptor (via its oxygen atoms), while the benzothiazole core anchors the molecule. Understanding the exact dihedral angle between these two systems via Single Crystal X-Ray Diffraction (SCXRD) is critical for predicting its binding pose in target kinases.
Fig 1. Pharmacophore mapping and target interaction pathways of the hybrid scaffold.
Synthesis & Crystallization Workflow
To obtain X-ray quality crystals, the protocol must be treated as a self-validating thermodynamic system. Impurities of even 1% can act as crystal growth inhibitors or induce severe twinning. We employ a controlled oxidative cyclization followed by antisolvent vapor diffusion.
Step-by-Step Methodology
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Step 1: Oxidative Cyclization (Causality: Regioselectivity) React equimolar amounts of 2-aminothiophenol and 1,4-dioxane-2-carbaldehyde in absolute ethanol. The addition of a catalytic amount of p -toluenesulfonic acid ( p -TsOH) and mild heating (80°C) drives the condensation. We utilize an oxidative environment (e.g., ambient O2 or dilute H2O2 ) to facilitate the closure of the thiazole ring.
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Step 2: Chromatographic Purification (Causality: Nucleation Purity) The crude mixture is concentrated and purified via silica gel column chromatography (Eluent: Ethyl Acetate/Hexane 1:4 v/v). Self-Validation: Fractions are validated via TLC and 1H -NMR. Only fractions exhibiting >99% purity are pooled.
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Step 3: Controlled Crystallization (Causality: Thermodynamic Control) The purified compound is dissolved in a minimum volume of Dichloromethane (DCM). Hexane (antisolvent) is carefully layered on top in a 1:3 (DCM:Hexane) ratio. Why this system? DCM provides high initial solubility, while the slow diffusion of hexane lowers the dielectric constant of the medium gradually. This slow reduction in solubility ensures that molecules attach to the growing crystal lattice at a rate that allows for the correction of packing errors, yielding defect-free single crystals over 72–96 hours.
Fig 2. Step-by-step synthesis and crystallization workflow for SCXRD analysis.
Crystallographic Data & Structural Analysis
High-resolution X-ray diffraction data is collected at 100 K to minimize thermal motion (Debye-Waller factors), allowing for precise determination of hydrogen atom positions. The compound crystallizes in the monoclinic crystal system, specifically the P21/c space group, which is highly characteristic for benzothiazole derivatives due to its ability to accommodate dense molecular packing and inversion-symmetric dimers[6][7].
Quantitative Crystallographic Parameters
| Parameter | Value / Description |
| Chemical Formula | C11H11NO2S |
| Formula Weight | 221.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a≈8.78A˚,b≈11.66A˚,c≈11.00A˚ |
| Volume ( V ) | ≈1116.0A˚3 |
| Z (Molecules per unit cell) | 4 |
| Goodness-of-fit on F2 | 1.045 |
Conformational Geometry
The structural analysis reveals two critical geometric features:
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Planarity of the Core: The nine atoms comprising the 1,3-benzothiazole bicycle are strictly coplanar, with a root-mean-square deviation (r.m.s.d.) of less than 0.02 Å[2].
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Dioxane Puckering: The 1,4-dioxane ring adopts a classic chair conformation. The benzothiazole substituent is located at the equatorial position of the dioxane ring. This is a vital thermodynamic preference, as an axial positioning would result in severe 1,3-diaxial steric clashes between the bulky aromatic system and the axial hydrogens of the dioxane ring[4][5].
Supramolecular Architecture & Intermolecular Interactions
The macroscopic properties of the crystal (e.g., melting point, solubility) and its biological presentation are dictated by its supramolecular architecture. In the P21/c lattice, the molecules are stabilized by a network of weak non-covalent interactions:
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Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), it forms critical non-classical C−H⋯O interactions. The oxygen atoms of the 1,4-dioxane ring act as potent hydrogen bond acceptors, interacting with the acidic methine protons of adjacent benzothiazole rings[7].
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π−π Stacking: The planar benzothiazole rings of adjacent symmetry-equivalent molecules align in a face-to-face offset geometry. The centroid-to-centroid distance is typically around 3.6–3.8 Å, providing substantial cohesive energy to the crystal lattice.
Mechanistic Insights & Structure-Activity Relationship (SAR)
The crystallographic data directly informs the rational design of next-generation therapeutics. Because the benzothiazole group is locked in an equatorial position on the dioxane chair, the molecule presents an extended, linear topology.
When mapping this to a kinase active site (e.g., FGFR1, a common target for benzothiazoles[1]), the rigid benzothiazole core can deeply penetrate the hydrophobic adenine-binding pocket. Simultaneously, the extended dioxane ring projects outward toward the solvent-exposed hinge region, where its oxygen atoms are perfectly positioned to accept hydrogen bonds from the backbone amides of the kinase. Any modification that forces the dioxane ring into a boat conformation or shifts the substituent to an axial position would disrupt this precise vector, drastically reducing binding affinity.
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